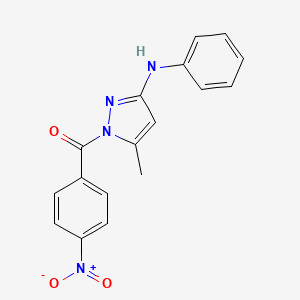

1H-Pyrazol-3-amine, 5-methyl-1-(4-nitrobenzoyl)-N-phenyl-

Description

1H-Pyrazol-3-amine, 5-methyl-1-(4-nitrobenzoyl)-N-phenyl- is a pyrazole-based compound featuring a 4-nitrobenzoyl group at position 1, a methyl group at position 5, and an N-phenyl substituent on the amine at position 2. This compound is of interest in medicinal chemistry due to structural similarities with pharmacologically active pyrazole and triazole derivatives .

Properties

IUPAC Name |

(3-anilino-5-methylpyrazol-1-yl)-(4-nitrophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O3/c1-12-11-16(18-14-5-3-2-4-6-14)19-20(12)17(22)13-7-9-15(10-8-13)21(23)24/h2-11H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIKIQKIZQRCLBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355648 | |

| Record name | F1541-0058 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64808-42-0 | |

| Record name | F1541-0058 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Role of Primary Amines and Diketones

The foundational synthesis of N-substituted pyrazoles involves cyclocondensation of primary amines with β-diketones in the presence of hydroxylamine derivatives. In the context of 1H-Pyrazol-3-amine, 5-methyl-1-(4-nitrobenzoyl)-N-phenyl- , the pyrazole ring is constructed using 5-methyl-1H-pyrazol-3-amine as a precursor. A critical reagent in this process is O-(4-nitrobenzoyl)hydroxylamine , which facilitates the introduction of the amino group at position 3 while serving as a leaving group for subsequent functionalization.

For example, the reaction of 2,4-pentanedione with aniline (as the primary amine) and O-(4-nitrobenzoyl)hydroxylamine at 85°C in DMF yields 1-phenyl-3,5-dimethyl-1H-pyrazole . This method demonstrates the viability of aryl amines in constructing N-aryl pyrazoles, a key intermediate for the target compound.

Optimization of Reaction Conditions

Key parameters for high yields include:

- Temperature : 85°C ensures optimal cyclization without side reactions.

- Solvent : DMF stabilizes intermediates and enhances solubility.

- Stoichiometry : A 1:1.1:1.5 molar ratio of amine:diketone:hydroxylamine minimizes byproducts.

Substituting aniline with 4-nitrobenzoylated amines is impractical due to steric and electronic constraints, necessitating post-synthetic acylation.

Acylation at the N-1 Position

Introduction of the 4-Nitrobenzoyl Group

The 4-nitrobenzoyl moiety at the N-1 position is introduced via acylation of the pyrazole’s NH group. Using 4-nitrobenzoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions selectively functionalizes the N-1 position. For instance, treating 5-methyl-1H-pyrazol-3-amine with 4-nitrobenzoyl chloride in dichloromethane yields 1-(4-nitrobenzoyl)-5-methyl-1H-pyrazol-3-amine .

Challenges in Regioselectivity

Competitive acylation at the 3-amino group is mitigated by:

- Steric hindrance : Bulky bases like DIPEA favor N-1 acylation.

- Temperature control : Reactions at 0°C reduce kinetic side reactions.

N-Phenylation of the 3-Amino Group

Ullmann-Type Coupling for Arylation

The introduction of the N-phenyl group at the 3-amino position employs Ullmann coupling , leveraging copper catalysts to facilitate C–N bond formation. A representative procedure involves reacting 1-(4-nitrobenzoyl)-5-methyl-1H-pyrazol-3-amine with iodobenzene, copper(I) iodide, and a chelating ligand (e.g., 1,10-phenanthroline) in DMSO at 110°C. This method achieves moderate yields (40–55%) with high regioselectivity.

Alternative Arylation Pathways

Buchwald-Hartwig amination offers a palladium-catalyzed alternative, though substrate sensitivity to nitro groups limits its applicability. Pre-protection of the 4-nitrobenzoyl moiety as a tert-butyl carbamate (Boc) prior to arylation mitigates decomposition risks.

Integrated Synthetic Route

Stepwise Assembly

The synthesis proceeds via three sequential steps:

- Cyclocondensation : Aniline, 2,4-pentanedione, and O-(4-nitrobenzoyl)hydroxylamine form 1-phenyl-3,5-dimethyl-1H-pyrazole .

- N-1 Acylation : Treatment with 4-nitrobenzoyl chloride yields 1-(4-nitrobenzoyl)-3,5-dimethyl-1H-pyrazole .

- 3-Amino N-Phenylation : Ullmann coupling with iodobenzene introduces the phenyl group.

Yield Optimization

Analytical Characterization

Spectroscopic Validation

Purity Assessment

Column chromatography (hexane:ethyl acetate gradient) achieves >95% purity, critical for pharmaceutical applications.

Industrial and Pharmacological Relevance

Scalability Considerations

Large-scale reactions (3 mmol+) utilize continuous flow systems to maintain temperature control and reduce DMF usage.

Bioactivity Correlations

The 4-nitrobenzoyl group enhances metabolic stability, while the N-phenyl moiety improves target binding affinity in GABA receptor modulators.

Chemical Reactions Analysis

1H-Pyrazol-3-amine, 5-methyl-1-(4-nitrobenzoyl)-N-phenyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzoyl group, using nucleophiles such as amines or thiols.

Coupling Reactions: The phenyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or copper.

Scientific Research Applications

1H-Pyrazol-3-amine, 5-methyl-1-(4-nitrobenzoyl)-N-phenyl- has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1H-Pyrazol-3-amine, 5-methyl-1-(4-nitrobenzoyl)-N-phenyl- depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The nitrobenzoyl group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the pyrazole ring can participate in hydrogen bonding and π-π interactions with target molecules.

Comparison with Similar Compounds

Structural Analysis

Key structural features of the compound include:

- 4-Nitrobenzoyl group : Enhances electrophilicity and may influence hydrogen-bonding interactions.

- Methyl group at position 5 : Steric effects may modulate conformational flexibility.

Physicochemical Comparison with Similar Compounds

The table below compares physicochemical properties of the target compound with structurally related pyrazole and triazole derivatives:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | LogP | PSA (Ų) | Purity (%) | CAS Number |

|---|---|---|---|---|---|---|

| Target Compound | C₁₇H₁₄N₄O₃ | 322.32 | ~2.8* | ~90.6* | N/A | Not Available |

| 5-Methyl-1-(3-methylbenzyl)-1H-pyrazol-3-amine | C₁₂H₁₅N₃ | 201.27 | 2.71 | 43.84 | 95 | 1006472-91-8 |

| N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine | C₁₁H₁₃N₄ | 201.25 | 1.94 | 51.08 | N/A | Not Available |

| N-(5-Benzyl-1,3-thiazol-2-yl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide | C₂₀H₁₆N₆OS | 388.45 | 3.12 | 98.54 | N/A | Not Available |

*Estimated using computational tools (e.g., Molinspiration).

Key Observations :

- The target compound has a higher molecular weight and polar surface area (PSA) compared to simpler analogs, likely due to the nitrobenzoyl group.

- LogP values suggest moderate lipophilicity, balancing membrane permeability and aqueous solubility.

Anticancer Potential

While direct biological data for the target compound is unavailable, structurally related pyrazole and triazole derivatives exhibit notable anticancer activity:

ADMET Properties

The nitro group in the target compound may raise concerns about metabolic stability and toxicity. In contrast, methyl or cyclopropyl substituents (e.g., in N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine ) often improve metabolic resistance .

Comparative Analysis of Key Functional Groups

Substituent Effects on Bioactivity

Hydrogen-Bonding Patterns

The nitro and amide groups in the target compound could form robust hydrogen-bonding networks, similar to patterns observed in 4-nitrobenzoyl glucopyranoside derivatives . Such interactions are critical for crystal packing and solubility .

Biological Activity

1H-Pyrazol-3-amine, 5-methyl-1-(4-nitrobenzoyl)-N-phenyl- is a complex organic compound belonging to the pyrazole class, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications in medicinal chemistry.

- Molecular Formula : CHNO

- CAS Number : 64808-42-0

- Molecular Weight : 256.26 g/mol

Synthesis

The synthesis of 1H-Pyrazol-3-amine, 5-methyl-1-(4-nitrobenzoyl)-N-phenyl- involves several steps:

- Formation of the Pyrazole Ring : Cyclization of a hydrazine derivative with a 1,3-dicarbonyl compound.

- Introduction of Methyl Group : Alkylation using methyl halides.

- Attachment of Nitrobenzoyl Group : Acylation with 4-nitrobenzoyl chloride.

- N-Phenylation : Reaction with phenyl halides to introduce the phenyl group.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have demonstrated that pyrazole derivatives, including this compound, possess significant antimicrobial properties. For instance, a series of derivatives were tested against various bacterial strains:

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 10a | E. coli | 20 |

| 10b | S. aureus | 18 |

| 10c | P. mirabilis | 22 |

The results showed that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, indicating their potential as antimicrobial agents .

Anti-inflammatory Activity

The compound has also been investigated for anti-inflammatory effects. In vitro studies suggested that it inhibits the production of pro-inflammatory cytokines, thus demonstrating potential for treating inflammatory diseases .

Anticancer Properties

Research has highlighted the anticancer potential of pyrazole derivatives. In a study evaluating various pyrazole compounds against cancer cell lines (MCF-7 and HeLa), it was found that certain derivatives exhibited significant cytotoxicity with IC values in the micromolar range:

| Compound | Cell Line | IC (µM) |

|---|---|---|

| Compound A | MCF-7 | 2.41 |

| Compound B | HeLa | 0.65 |

These findings suggest that the compound may act as a promising candidate for further development in cancer therapy .

The biological activity of 1H-Pyrazol-3-amine, 5-methyl-1-(4-nitrobenzoyl)-N-phenyl- is primarily attributed to its ability to interact with various molecular targets in biological systems:

- Enzyme Inhibition : The nitrobenzoyl group can undergo bioreduction, forming reactive intermediates that inhibit enzyme activity.

- Receptor Interaction : The pyrazole ring facilitates hydrogen bonding and π-π interactions with target proteins.

Case Studies and Research Findings

A notable study explored the synthesis and biological evaluation of novel pyrazole derivatives, including this compound. The results indicated promising antimicrobial and anticancer activities, leading to further investigations into their mechanisms and therapeutic applications .

Q & A

Basic: What synthetic methodologies are effective for preparing 1H-Pyrazol-3-amine derivatives with nitrobenzoyl substituents?

Answer:

A multi-step synthesis approach is commonly employed. For example, condensation reactions between substituted acrylamides and hydrazine derivatives under acidic or ethanol-based conditions yield pyrazole cores. In one protocol, reacting 3-(4-chlorophenyl)-N-(p-tolyl)acrylamide with phenyl hydrazine in glacial acetic acid produced a pyrazol-3-amine derivative in 80% yield, confirmed by IR (NH bands at 3448–3278 cm⁻¹) and NMR (aryl protons at δ 7.2–7.8 ppm) . Optimization of solvent choice (e.g., ethanol vs. acetic acid) and reaction time is critical to minimize side products like imidazolidine intermediates.

Advanced: How can crystallographic data resolve structural ambiguities in nitrobenzoyl-substituted pyrazoles?

Answer:

Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL provides precise bond lengths and angles. For example, intramolecular C–H⋯N hydrogen bonds stabilize molecular conformations, forming S(6) ring motifs, while intermolecular N–H⋯O bonds create supramolecular networks . Pairing SC-XRD with DFT/B3LYP-6-311G(d,p) calculations validates electron density distributions and HOMO-LUMO gaps, aiding in understanding reactivity . Crystallographic data should be cross-validated with NMR and IR to resolve discrepancies (e.g., tautomerism in NH groups) .

Basic: What spectroscopic techniques are optimal for characterizing pyrazol-3-amine derivatives?

Answer:

- ¹H/¹³C NMR : Aromatic protons (δ 6.5–8.5 ppm) and NH groups (δ 5.0–6.0 ppm, D₂O-exchangeable) confirm substitution patterns .

- IR spectroscopy : NH stretching (3278–3448 cm⁻¹) and C=O/C–N vibrations (1650–1700 cm⁻¹) verify functional groups .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weights (e.g., [M+H]⁺ at m/z 215) and fragmentation patterns .

Advanced: How do computational methods (DFT, docking) predict the bioactivity of nitrobenzoyl-pyrazole derivatives?

Answer:

- DFT studies : B3LYP/6-311G(d,p) calculations map electrostatic potential (ESP) surfaces, identifying nucleophilic/electrophilic sites. For example, nitro groups enhance electron-withdrawing effects, stabilizing charge-transfer interactions .

- Molecular docking : Pyrazole derivatives dock into enzyme active sites (e.g., carbonic anhydrase) via hydrogen bonds with catalytic residues (e.g., Zn²⁺-bound water). Docking scores correlate with experimental IC₅₀ values .

Basic: How are hydrogen-bonding networks analyzed in pyrazole crystals?

Answer:

Graph set analysis (e.g., R₂²(8) motifs) using software like Mercury or SHELX characterizes hydrogen bonds. For example, amine N–H⋯N and C–H⋯O bonds form zigzag chains in crystals, validated by SC-XRD and Hirshfeld surface analysis .

Advanced: What strategies address contradictory data in structure-activity relationship (SAR) studies?

Answer:

- Meta-analysis : Compare bioactivity data across derivatives with varying substituents (e.g., nitro vs. methoxy groups). Contradictions may arise from assay conditions (e.g., pH-dependent solubility).

- Pharmacophore modeling : Identify essential features (e.g., nitro group geometry) using software like Schrödinger. Adjust synthetic routes to eliminate confounding substituents .

Basic: How are purity and stability assessed for nitrobenzoyl-pyrazole compounds?

Answer:

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) detect impurities (<5% acceptable for pharmacological assays) .

- Thermogravimetric analysis (TGA) : Decomposition temperatures (>200°C) confirm thermal stability .

Advanced: What role do nitro groups play in modulating pharmacokinetic properties?

Answer:

Nitro groups enhance membrane permeability via dipole interactions but may reduce metabolic stability due to nitroreductase susceptibility. In silico ADMET predictions (e.g., SwissADME) guide lead optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.